3-Chloro-7-methoxy-1-methyl-1H-indazole
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Overview
Description
3-Chloro-7-methoxy-1-methyl-1H-indazole: is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methoxy-1-methyl-1H-indazole can be achieved through various methods, including:
Transition Metal-Catalyzed Reactions: Utilizing catalysts such as copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: Employing reducing agents to cyclize precursor molecules into the indazole structure.
Metal-Free Reactions: Using reagents like montmorillonite K-10 under an oxygen atmosphere to achieve cyclization without metal catalysts.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. This may include:
Catalyst Optimization: Using more efficient and cost-effective catalysts.
Solvent Selection: Choosing solvents that enhance reaction rates and product isolation.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale production with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the third position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different substituents at the third position.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
- Potential use in the development of new pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Chloro-7-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1H-Indazole: Lacks the chlorine and methoxy substituents, resulting in different chemical and biological properties.
3-Chloro-1H-indazole: Similar structure but lacks the methoxy group, affecting its reactivity and applications.
7-Methoxy-1H-indazole: Lacks the chlorine substituent, leading to different chemical behavior.
Uniqueness: 3-Chloro-7-methoxy-1-methyl-1H-indazole is unique due to the combination of chlorine, methoxy, and methyl groups, which confer specific chemical reactivity and potential biological activities. This combination allows for targeted interactions with biological molecules and specific applications in medicinal chemistry .
Properties
Molecular Formula |
C9H9ClN2O |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-chloro-7-methoxy-1-methylindazole |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8-6(9(10)11-12)4-3-5-7(8)13-2/h3-5H,1-2H3 |
InChI Key |
QOXYRMWREBCYSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)C(=N1)Cl |
Origin of Product |
United States |
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